molecular formula C8H6ClFO2 B2924365 (2-Fluorophenyl)methyl chloroformate CAS No. 1326308-94-4

(2-Fluorophenyl)methyl chloroformate

Cat. No.: B2924365
CAS No.: 1326308-94-4
M. Wt: 188.58
InChI Key: OGXKEDVRAWFRHJ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methyl chloroformate is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of chloroformic acid and contains a fluorine atom attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenyl)methyl chloroformate can be synthesized through the reaction of (2-fluorophenyl)methanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding (2-fluorophenyl)methyl derivatives of the nucleophiles used.

    Hydrolysis: (2-Fluorophenyl)methanol and carbon dioxide.

    Reduction: (2-Fluorophenyl)methanol.

Scientific Research Applications

(2-Fluorophenyl)methyl chloroformate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)methyl chloroformate: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromophenyl)methyl chloroformate: Contains a bromine atom instead of fluorine.

    (2-Iodophenyl)methyl chloroformate: Contains an iodine atom instead of fluorine.

Uniqueness

(2-Fluorophenyl)methyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability.

Properties

IUPAC Name

(2-fluorophenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKEDVRAWFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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